![molecular formula C10H9N3O B2995538 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine CAS No. 2169543-45-5](/img/structure/B2995538.png)
4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core with a prop-2-en-1-yloxy substituent at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine typically involves the reaction of a pyrido[3,4-d]pyrimidine derivative with an appropriate allylating agent. One common method involves the use of potassium tert-butoxide as a base to facilitate the reaction between a chloro-substituted pyrido[3,4-d]pyrimidine and propargyl alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrido[3,4-d]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Based on the search results, the compound 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine is a pyrido[3,4-d]pyrimidine derivative that has potential applications as an anticancer agent .
Pyrido[3,4-d]pyrimidine Derivatives as Anticancer Agents
A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives has been designed and synthesized as potential anticancer agents . These compounds were prepared from 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, a common intermediate, followed by palladium catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position . Evaluation of representative analogs using the US National Cancer Institute’s 60 human cancer cell line (NCI 60) panel identified some of these compounds as exhibiting highly selective activities against breast cancer and renal cancer cell lines .
Structure-Activity Relationship (SAR) Studies
SAR studies have been explored to facilitate further development of this new class of compounds . The anticancer activities of recently discovered fused pyrimidine and pyridone derivatives have been attributed to the inhibition of cell signaling transduction pathways, which regulate diverse cellular functions such as proliferation, differentiation, apoptosis, and cell migration . Deregulation of signaling transduction pathways is considered a key factor in the development of many cancer types . Fused pyrimidine and pyridone derivatives that specifically target aberrant pathways represent a new molecularly targeted therapy in cancer treatment with less reliance on non-discriminate killing of tumor and host cells .
Synthesis and Evaluation
A convenient and efficient synthetic strategy has been developed to rapidly generate analogs with diverse substituents at the C-4 position of the core scaffold . Screening of representative analogs using the NCI 60 cancer cell line panel has shown highly selective inhibitory effects against the growth of the UO-31 renal cancer cell line and the MDA-MB-468 and MCF-7 breast cancer cell lines . Compounds 13 and 21 represent promising starting points for the development of this new compound class as molecularly targeted chemotherapeutic agents . Mechanism of action (MOA) studies to determine their cellular targets are underway . The results of the study suggest that this compound class (in particular compounds 13 and 21) has merits for further development towards potential candidates for clinical trials in the treatment of cancers .
Other Pyrido[2,3-d]pyrimidine Derivatives
Other pyrido[2,3-d]pyrimidine derivatives have also shown therapeutic potential . These include:
- Dilmapimod (SB-681323) : A P38 MAPK inhibitor with potential activity against rheumatoid arthritis .
- Voxtalisib : A PI3K/mTOR Inhibitor .
- Trametinib : A dual specificity mitogen-activated protein kinase kinase 1/dual specificity mitogen-activated protein kinase kinase 2 inhibitor .
Additional Research
Additional research has focused on synthesizing novel bioactive pyrido[2,3-d]pyrimidine derivatives with cytotoxicity activity . A direct synthesis of a new series of pyrido[2,3-d]pyrimidine was described, and compound 4 was identified as a promising PIM-1 targeted chemotherapeutic agent to treat breast cancer .
EGFR Inhibitors
Fused pyrimidine systems have been studied for their antiproliferative activity against EGFR inhibition . A series of 4-anilinopyrido[3,4-d]pyrimidino-6-acrylamide compounds were found to be highly active against EGFR and ErbB2 . A novel series of trisubstituted pyrido[2,3-d]pyrimidinone compounds were designed and studied for their anticancer activity, with compound 40 found to be highly potent against various cancer cell lines . A new series of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine was synthesized and investigated for its antiproliferative activity, with compound 42 found to be more potent in inhibiting EGFR L858R, EGFR L858R/T790M, and EGFR L858R/T790M/C797S .
Table of Pyrido[2,3-d]pyrimidine Derivatives with Therapeutic Potential
Compound | Activity | Potential Application |
---|---|---|
Dilmapimod (SB-681323) | P38 MAPK inhibitor | Rheumatoid arthritis |
Voxtalisib | PI3K/mTOR Inhibitor | Cancer |
Trametinib | Dual specificity mitogen-activated protein kinase kinase 1/Dual specificity mitogen-activated protein kinase kinase 2 | Cancer |
Compound 4 | PIM-1 kinase inhibition | Breast cancer |
4-anilinopyrido[3,4-d]pyrimidino-6-acrylamide | EGFR and ErbB2 inhibition | Cancer |
Compound 40 | Anticancer activity | Various cancer cell lines |
Compound 42 | EGFR L858R, EGFR L858R/T790M, and EGFR L858R/T790M/C797S inhibition | Cancer |
Wirkmechanismus
The mechanism of action of 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes. For instance, it may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby exerting its anticancer effects . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the substituent groups.
Pyrido[2,3-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential as an anticancer agent make it a valuable compound for further research .
Biologische Aktivität
4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a fused pyridine and pyrimidine structure, which is known to enhance its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine core followed by functionalization at the C-4 position.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[3,4-d]pyrimidine derivatives. The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
- EGFR Inhibition : Compounds similar to this compound have been reported to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell signaling. For instance, studies show that certain derivatives exhibit significant inhibition against EGFR with IC50 values ranging from nanomolar to micromolar concentrations .
Compound | Cell Line | IC50 (µM) |
---|---|---|
14 | MCF-7 | 1.24 |
20 | NIH3T3 | 0.5 |
Control | Canertinib | 100 |
Anti-inflammatory Activity
Pyrimidine derivatives are also recognized for their anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- COX Inhibition : Various studies have demonstrated that certain derivatives can effectively suppress COX-1 and COX-2 activities, with IC50 values indicating their potency compared to standard anti-inflammatory drugs like celecoxib.
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
Structure-Activity Relationship (SAR)
The biological activity of pyrido[3,4-d]pyrimidines is closely linked to their structural features. Modifications at various positions on the pyrimidine ring can significantly alter their potency and selectivity towards biological targets.
- Hydrogen Bonding : Studies indicate that effective hydrogen bonding with target proteins enhances inhibitory activity against EGFR . For example, compounds lacking critical hydrogen-bonding interactions showed reduced potency.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrido[3,4-d]pyrimidines:
- In vitro Studies : A series of experiments on MDA-MB-453 cells showed that specific derivatives exhibited selective inhibition of EGFR with complete inhibition at low concentrations .
- Animal Models : In vivo assessments using carrageenan-induced paw edema models demonstrated significant anti-inflammatory effects comparable to indomethacin, further establishing the therapeutic potential of these compounds .
Eigenschaften
IUPAC Name |
4-prop-2-enoxypyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-5-14-10-8-3-4-11-6-9(8)12-7-13-10/h2-4,6-7H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDFVOHCUUDJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=NC2=C1C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.